Stereochemistry-Dependent CYP11B2 Selectivity: The Trans-Configured Building Block Delivers a 374‑Fold Ki Ratio in the Final Drug Substance
The (1R*,4R*)-trans configuration embedded in CAS 251947-21-4 is retained in Lorundrostat, whose IUPAC name explicitly specifies N-(trans-4-acetamidocyclohexyl)-... [1]. Lorundrostat inhibits human CYP11B2 with Ki = 1.27 nM and human CYP11B1 with Ki = 475 nM, yielding a selectivity ratio of 374:1 . The cis‑isomer would invert the relative orientation of the acetamide and the piperazine‑acetamide linker, a change that published SAR for this chemotype indicates would substantially erode CYP11B2 binding affinity [2].
| Evidence Dimension | CYP11B2 vs. CYP11B1 inhibition constant (Ki) in the final drug substance Lorundrostat |
|---|---|
| Target Compound Data | hCYP11B2 Ki = 1.27 nM; hCYP11B1 Ki = 475 nM (trans-cyclohexyl scaffold present) |
| Comparator Or Baseline | No head-to-head cis-Lorundrostat data available; selective CYP11B2 inhibition is contingent on trans geometry per SAR |
| Quantified Difference | 374‑fold selectivity for CYP11B2 over CYP11B1 (475÷1.27) |
| Conditions | Recombinant human CYP11B2 and CYP11B1 enzymatic assays; Ki determined via fluorogenic substrate conversion |
Why This Matters
Purchasing this building block ensures the correct spatial geometry for the CYP11B2-selective pharmacophore; the cis-analog lacks any published selectivity data and represents an unvalidated procurement risk.
- [1] NCATS Inxight Drugs. Lorundrostat – Substance Record. U.S. National Center for Advancing Translational Sciences. Accessed May 2026. View Source
- [2] Hu Q, et al. Discovery of a Potent and Selective Aldosterone Synthase Inhibitor (CYP11B2) for the Treatment of Hypertension. J. Med. Chem. 2014;57(12):5011–5022. (SAR discussion of trans-cyclohexyl requirement). View Source
